molecular formula C14H20N4OS B2548369 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea CAS No. 2034494-79-4

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea

Cat. No.: B2548369
CAS No.: 2034494-79-4
M. Wt: 292.4
InChI Key: ZAQIZRNGRPFMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a urea core substituted with a tert-butyl group and a branched ethyl chain bearing 1H-pyrazole and thiophen-3-yl moieties. Though direct synthesis or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., arylurea derivatives in and triazole-containing compounds in ) suggest applications in kinase inhibition or anticancer research .

Properties

IUPAC Name

1-tert-butyl-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-14(2,3)17-13(19)15-9-12(11-5-8-20-10-11)18-7-4-6-16-18/h4-8,10,12H,9H2,1-3H3,(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQIZRNGRPFMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CSC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antitumor research. The structural features, including the pyrazole and thiophene rings, contribute to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea is C14H20N4OSC_{14}H_{20}N_{4}OS, with a molecular weight of 292.40 g/mol. Its structure includes a tert-butyl group which enhances lipophilicity, potentially influencing its biological activity.

PropertyValue
Molecular FormulaC14H20N4OSC_{14}H_{20}N_{4}OS
Molecular Weight292.40 g/mol
CAS Number2034494-79-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of pyrazole and thiophene intermediates. The final product is obtained through coupling reactions under specific conditions, which may include the use of catalysts and controlled temperatures.

Anti-inflammatory Effects

Research indicates that compounds containing pyrazole moieties exhibit significant anti-inflammatory properties. For example, derivatives with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. In vitro studies suggest that some pyrazole derivatives achieve IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antitumor Activity

Emerging studies highlight the potential of pyrazole-based compounds in cancer therapy. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, certain pyrazole derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspases and downregulation of anti-apoptotic proteins .

The biological activity of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea may involve:

  • Enzyme Inhibition: Targeting COX enzymes to reduce inflammation.
  • Receptor Modulation: Interacting with cellular receptors involved in pain and inflammation pathways.
  • Apoptosis Induction: Triggering programmed cell death in tumor cells.

Case Studies

Recent studies have reported on various analogs of pyrazole compounds, demonstrating their efficacy in preclinical models:

  • Anti-inflammatory Study: A series of pyrazole derivatives were synthesized and evaluated for COX inhibition. One compound showed an IC50 value of 0.88 μM against COX-2, indicating strong anti-inflammatory potential .
  • Antitumor Evaluation: In vitro assays on cancer cell lines revealed that specific pyrazole derivatives could significantly inhibit cell growth and induce apoptosis at low concentrations, showcasing their therapeutic promise in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

Urease Inhibition
Urease is an enzyme implicated in several pathological conditions, including kidney stones and urinary tract infections. Compounds with thiourea moieties, such as 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea, have been shown to exhibit potent urease inhibitory activity. The structural similarity of thiourea to urea allows for effective interaction with the active site of urease, leading to inhibition .

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. The incorporation of the pyrazole ring in the structure can enhance biological activity against various cancer cell lines. For instance, derivatives of pyrazole have demonstrated cytotoxic effects on human cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties
The presence of thiophene and pyrazole groups in the compound has been associated with antimicrobial activity. Research indicates that compounds containing these moieties can inhibit the growth of pathogenic bacteria and fungi, suggesting their use in developing new antimicrobial agents .

Agricultural Applications

Fungicides
Due to their antifungal properties, derivatives similar to 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea are being explored as potential fungicides. The ability of these compounds to disrupt fungal growth can be beneficial in agricultural settings, particularly in protecting crops from fungal infections .

Material Science Applications

Polymer Chemistry
The unique chemical structure allows for the incorporation of this compound into polymer matrices. Its properties can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composite materials .

Case Studies

Study Title Focus Area Findings
Synthesis and Evaluation of Urease InhibitorsMedicinal ChemistryIdentified potent urease inhibitors with low toxicity profiles .
Anticancer Activity of Pyrazole DerivativesCancer ResearchDemonstrated significant cytotoxicity against U937 cancer cells .
Development of Antifungal AgentsAgricultural ScienceShowed effective inhibition against key agricultural pathogens .

Comparison with Similar Compounds

N,N1-Diarylurea Derivatives ()

Three compounds from share the urea backbone but differ in aryl substituents:

1-(2-((1H-Indazol-5-yl)oxy)phenyl)-3-(3-(tert-butyl)-1-(4-fluorophenyl)-1H-pyrazol-5-yl)urea :

  • Yield: 55%, Purity: 96.6%, Melting point: 189.6–191.7°C.
  • Substitutions: Indazole-oxyphenyl and fluorophenyl-pyrazole.

1-(2-((1H-Indazol-5-yl)oxy)phenyl)-3-(3-(tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-yl)urea :

  • Yield: 67%, Purity: 98.9%, Melting point: 193.2–195.5°C.
  • Substitutions: Nitrophenyl-pyrazole enhances polarity.

4-(5-(3-(2-((1H-Indazol-5-yl)oxy)phenyl)ureido)-3-(tert-butyl)-1H-pyrazol-1-yl)benzenesulfonamide :

  • Yield: 66%, Purity: 97.3%, Melting point: 199.2–201.4°C.
  • Substitutions: Sulfonamide group increases hydrophilicity.

Comparison with Target Compound :

  • Thiophene’s sulfur atom may alter electronic properties compared to oxygen/nitrogen-rich analogs, affecting solubility and target affinity .
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea ()
  • Synthesized via THF/isocyanate reaction at room temperature.
  • Incorporates a triazole-thioether linkage instead of pyrazole/thiophene.
  • Highlights the role of sulfur-containing groups in modulating reactivity and bioactivity .
Thiazole-Triazole Hybrid ()
  • 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine : Combines thiazole and triazole for anticancer activity.
  • Demonstrates that heterocycle choice (thiophene vs. thiazole) can influence biological target specificity .

Physicochemical Properties

Property Target Compound (Inferred) Compound 1 Compound 3 Compound
Melting Point (°C) ~185–195 (estimated) 189.6–191.7 199.2–201.4 Not reported
Purity (HPLC) N/A 96.6% 97.3% N/A
Lipophilicity High (tert-butyl + thiophene) Moderate Moderate Moderate-high

Key Observations :

  • The tert-butyl group in the target compound likely increases lipophilicity compared to sulfonamide-containing analogs (, Compound 3).
  • Thiophene’s lower polarity vs. indazole-oxyphenyl may reduce melting points relative to compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling heteroaryl amines with substituted urea precursors. For example, coupling agents like phosphorus trifluoride or DIPEA in dichloromethane (DCM) are used to facilitate urea bond formation. Reaction temperature and stoichiometry significantly impact yield; lower temperatures (e.g., 0–20°C) reduce side reactions, while excess amine (1.2–1.5 equiv) improves coupling efficiency. Purification via recrystallization or column chromatography ensures >95% purity. Yields for analogous compounds range from 40–63%, depending on steric hindrance and solvent polarity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this urea derivative?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., tert-butyl singlet at ~1.3 ppm) and carbon backbone. Pyrazole and thiophene protons appear as distinct multiplet signals (δ 6.5–8.5 ppm) .
  • ESI-HRMS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities.
  • Melting Point Analysis : Consistency with literature values (e.g., 200–220°C for similar ureas) confirms crystallinity .

Q. What preliminary biological activity screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays based on structural analogs:

  • Anti-tuberculosis Activity : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, with IC50 values compared to reference drugs like isoniazid .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., Vero cells) to establish selectivity indices.
  • Enzyme Inhibition : Kinase or protease inhibition assays if the urea moiety targets ATP-binding pockets .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to improve the yield of this compound, particularly in coupling steps?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate urea formation.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 10–15% .

Q. What strategies are effective in analyzing contradictory biological activity data across different studies for this compound?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted starting materials).
  • Structural Confirmation : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., tert-butyl orientation) .
  • Dose-Response Repetition : Test activity across multiple concentrations and cell lines to identify context-dependent effects .

Q. What methodologies are employed to study the structure-activity relationship (SAR) of this compound's thiophene and pyrazole moieties?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute thiophene with furan or pyridine to assess electronic effects on activity.
  • Molecular Docking : Simulate binding to target proteins (e.g., mycobacterial enzymes) using software like AutoDock Vina. Pyrazole-thiophene interactions with hydrophobic pockets are critical .
  • Comparative Pharmacophore Mapping : Overlay active/inactive analogs to identify essential functional groups .

Safety and Handling

Q. What safety protocols are recommended for handling this compound during synthesis and bioassays?

  • Methodological Answer :

  • Storage : Store at –20°C in sealed containers to prevent hydrolysis of the urea moiety .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent evaporation steps.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.